molecular formula C16H16O2 B13835706 4,4'-Stilbenedimethanol

4,4'-Stilbenedimethanol

Cat. No.: B13835706
M. Wt: 240.30 g/mol
InChI Key: IQGIEQUZEXHPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenedimethanol typically involves the reduction of 4,4’-dinitrostilbene. One common method includes the use of stannous chloride (SnCl2) as a reducing agent . The reaction proceeds under mild conditions, often in an alcoholic solvent, to yield the desired product.

Industrial Production Methods: Industrial production of 4,4’-Stilbenedimethanol may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent can vary based on cost and availability. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Stilbenedimethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Stannous chloride (SnCl2) is frequently used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used for converting hydroxyl groups to tosylates.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: More reduced stilbene derivatives.

    Substitution: Tosylates and other substituted derivatives.

Scientific Research Applications

4,4’-Stilbenedimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Stilbenedimethanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its structural similarity to other stilbenes suggests it may interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4,4’-Stilbenedimethanol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

[4-[2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol

InChI

InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2

InChI Key

IQGIEQUZEXHPME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO

Origin of Product

United States

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